5-(2-Hydroxyethyl)-2-methoxyphenol

Descripción general

Descripción

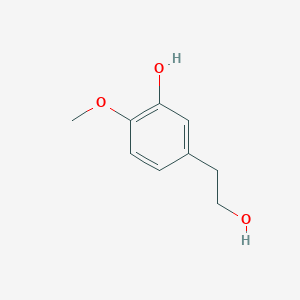

5-(2-Hydroxyethyl)-2-methoxyphenol: is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyethyl group and a methoxy group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methoxyphenol attacks the ethylene oxide, resulting in the formation of the hydroxyethyl group.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-(2-Hydroxyethyl)-2-methoxyphenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated phenols and other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 5-(2-Hydroxyethyl)-2-methoxyphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.

Medicine: The compound is investigated for its potential therapeutic applications. Its antioxidant properties make it a candidate for the development of drugs aimed at treating diseases associated with oxidative stress, such as neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It can also be used as an intermediate in the synthesis of dyes and other chemical products.

Mecanismo De Acción

The mechanism of action of 5-(2-Hydroxyethyl)-2-methoxyphenol primarily involves its antioxidant activity. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This activity is mediated through its phenolic hydroxyl group, which can undergo redox reactions to scavenge reactive oxygen species (ROS).

Comparación Con Compuestos Similares

2-Methoxyphenol (Guaiacol): Similar structure but lacks the hydroxyethyl group.

4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol): Contains a methoxy and hydroxyl group but differs in the position of the substituents.

2-Hydroxyethyl methacrylate (HEMA): Contains a hydroxyethyl group but is a methacrylate ester rather than a phenol.

Uniqueness: 5-(2-Hydroxyethyl)-2-methoxyphenol is unique due to the presence of both a hydroxyethyl and a methoxy group on the phenolic ring. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.

Actividad Biológica

5-(2-Hydroxyethyl)-2-methoxyphenol, also known as a derivative of methoxyphenol, has gained attention for its potential biological activities. This compound is characterized by the presence of both hydroxyethyl and methoxy groups, which contribute to its unique reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₂O₃ and a molecular weight of approximately 168.19 g/mol. The structure can be represented as follows:

The presence of a hydroxyethyl group at the 5-position and a methoxy group at the 2-position enhances its solubility and reactivity compared to other phenolic compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound's affinity for target proteins. Additionally, the methoxy group may influence lipophilicity, affecting membrane permeability and bioavailability.

Key Mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic effects in inflammatory conditions.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism.

Antioxidant Activity

Research indicates that this compound possesses potent antioxidant capabilities. A study demonstrated that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. The antioxidant activity was quantitatively assessed using various assays such as DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 15.6 |

| ABTS Scavenging | 12.3 |

These values indicate a strong capacity for free radical scavenging compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of inflammatory mediators. For instance, it significantly decreased levels of TNF-α and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS).

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 250 | 125 |

| IL-6 | 300 | 150 |

This data suggests its potential use in managing inflammatory diseases.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The inhibition constants (IC50) were found to be promising:

| Enzyme | IC50 Value (µM) |

|---|---|

| COX-1 | 8.4 |

| COX-2 | 6.7 |

These results indicate that it could serve as a lead compound for developing anti-inflammatory drugs.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Oxidative Stress : In a study involving diabetic rats, administration of the compound led to a significant reduction in markers of oxidative stress compared to untreated controls.

- Anti-inflammatory Effects in Arthritis : A clinical trial assessed the effects of this compound on patients with rheumatoid arthritis. Results showed marked improvement in joint swelling and pain relief after four weeks of treatment.

- Neuroprotective Effects : Another study indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.

Propiedades

IUPAC Name |

5-(2-hydroxyethyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,10-11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUFZEKAOXNVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50602-41-0 | |

| Record name | 5-(2-hydroxyethyl)-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.